molecular formula C17H21NO4S B2520620 N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide CAS No. 1788558-44-0

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B2520620
CAS No.: 1788558-44-0
M. Wt: 335.42
InChI Key: QFYRJKXJVIDXRV-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H21NO4S and its molecular weight is 335.42. The purity is usually 95%.
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Scientific Research Applications

Anti-HIV and Antifungal Activity

A study by Zareef et al. (2007) reported on the synthesis of novel benzenesulfonamides, including derivatives similar to N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide, which were evaluated for their anti-HIV and antifungal activities. These compounds showed potential in vitro activities, indicating their relevance in developing treatments for HIV and fungal infections (Zareef et al., 2007).

Antitumor Applications

Another domain of application is in antitumor research. Owa et al. (2002) conducted array-based studies on antitumor sulfonamides, identifying compounds that exhibited potent cell cycle inhibition properties. These findings are instrumental in cancer therapy research, highlighting the role of sulfonamides in developing novel anticancer drugs (Owa et al., 2002).

Anticancer Properties

In the context of anticancer research, Zhang et al. (2010) synthesized and characterized compounds including this compound, revealing their anticancer properties. This study underscores the potential of such compounds in treating cancer through novel mechanisms (Zhang et al., 2010).

Ethylene Oligomerization Catalysts

Research by Mote et al. (2021) on phosphine-sulfonamide-derived palladium complexes, including studies on similar sulfonamides, demonstrated their effectiveness in ethylene oligomerization. These findings are significant for the chemical industry, particularly in synthesizing polymers (Mote et al., 2021).

Cyanation of C-H Bonds

Chaitanya and Anbarasan (2015) explored the rhodium-catalyzed cyanation of C-H bonds using N-cyano-N-phenyl-p-methylbenzenesulfonamide derivatives. This research is pivotal for developing methodologies in organic synthesis, particularly in the functionalization of hydrocarbons (Chaitanya & Anbarasan, 2015).

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-13-7-6-8-14(11-13)23(19,20)18-12-17(22-3)15-9-4-5-10-16(15)21-2/h4-11,17-18H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYRJKXJVIDXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.